6-Hexanoyl-3,4-dihydroquinolin-2(1H)-one
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Overview
Description
6-Hexanoyl-3,4-dihydroquinolin-2(1H)-one is a synthetic organic compound that belongs to the class of quinolinones. Quinolinones are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Hexanoyl-3,4-dihydroquinolin-2(1H)-one typically involves the acylation of 3,4-dihydroquinolin-2(1H)-one with hexanoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.
Example Reaction: [ \text{3,4-dihydroquinolin-2(1H)-one} + \text{hexanoyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-Hexanoyl-3,4-dihydroquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinolinone derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens, acids, or bases can be used depending on the type of substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinone derivatives, while reduction may produce dihydroquinolinone derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May have potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Could be explored for its pharmacological activities and potential therapeutic uses.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-Hexanoyl-3,4-dihydroquinolin-2(1H)-one would depend on its specific biological or chemical activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biological effects. The exact pathways and targets would require detailed experimental studies.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydroquinolin-2(1H)-one: The parent compound without the hexanoyl group.
6-Acetyl-3,4-dihydroquinolin-2(1H)-one: A similar compound with an acetyl group instead of a hexanoyl group.
6-Benzoyl-3,4-dihydroquinolin-2(1H)-one: A compound with a benzoyl group.
Uniqueness
6-Hexanoyl-3,4-dihydroquinolin-2(1H)-one is unique due to the presence of the hexanoyl group, which may impart specific chemical and biological properties that differ from other similar compounds
Properties
CAS No. |
64483-62-1 |
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Molecular Formula |
C15H19NO2 |
Molecular Weight |
245.32 g/mol |
IUPAC Name |
6-hexanoyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C15H19NO2/c1-2-3-4-5-14(17)12-6-8-13-11(10-12)7-9-15(18)16-13/h6,8,10H,2-5,7,9H2,1H3,(H,16,18) |
InChI Key |
FGKCUILMDITZGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C1=CC2=C(C=C1)NC(=O)CC2 |
Origin of Product |
United States |
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